Kynostatin 227

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

KNI-227 se sintetiza a través de una serie de reacciones químicas que involucran la incorporación de alofenilnorstatina (Apns) y tioprolina (Thp) en la estructura molecular. El procedimiento de síntesis es relativamente sencillo, lo que contribuye a su potencial como un fármaco anti-SIDA selectivo .

Métodos de Producción Industrial

La producción industrial de KNI-227 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso típicamente incluye pasos como la purificación y la cristalización para obtener el producto final en su forma deseada .

Análisis De Reacciones Químicas

Tipos de Reacciones

KNI-227 experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran KNI-227 incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Las condiciones de reacción se optimizan típicamente para lograr la transformación deseada con alta eficiencia .

Productos Principales Formados

Los productos principales formados a partir de las reacciones que involucran KNI-227 dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

KNI-227 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

KNI-227 ejerce sus efectos inhibiendo la actividad de la proteasa del VIH-1, una enzima esencial para la maduración de las proteínas virales. El compuesto se une al sitio activo de la proteasa, impidiendo que escinda las poliproteínas virales en unidades funcionales. Esta inhibición interrumpe el proceso de replicación viral, lo que lleva a una reducción de la carga viral .

Comparación Con Compuestos Similares

Compuestos Similares

JE-2147: Un inhibidor altamente efectivo con una mayor afinidad de unión en comparación con KNI-227.

Singularidad de KNI-227

KNI-227 es único debido a su procedimiento de síntesis relativamente simple y sus excelentes propiedades antivirales. Ha demostrado una potente actividad contra una amplia gama de cepas del VIH con una inhibición mínima de otras proteasas aspárticas, convirtiéndolo en un agente anti-VIH altamente selectivo y eficaz .

Actividad Biológica

Kynostatin 227 (KNI-227) is a potent and selective inhibitor of HIV-1 protease, a critical enzyme in the viral replication cycle. This compound, part of a series of tripeptide derivatives designed to mimic the transition state of the substrate, has garnered attention in both research and clinical settings due to its antiviral properties.

KNI-227 functions by binding to the active site of HIV-1 protease, inhibiting its ability to cleave viral polyproteins into functional proteins necessary for viral maturation. This inhibition disrupts the replication process, leading to a decrease in viral load. The compound's structure allows it to effectively mimic the natural substrate, enhancing its binding affinity and specificity for the protease.

Pharmacokinetics

KNI-227 has been evaluated for its pharmacokinetic properties through various studies. Notably, a study demonstrated the following pharmacokinetic parameters after intravenous administration:

| Parameter | Value |

|---|---|

| Terminal elimination half-life | 0.808 hours |

| Total body clearance (CL) | 11.7 ml/min |

| Volume of distribution (Vd) | 1410 ml/kg |

| Bioavailability (BA) | 5.90% |

These findings indicate that while KNI-227 is effective in vitro, its bioavailability suggests challenges for oral administration compared to other compounds like KNI-272, which exhibited significantly higher bioavailability (42.3%) .

Comparative Efficacy

KNI-227 has shown potent antiviral activity against a wide range of HIV isolates with minimal inhibition of other aspartic proteases, making it a highly selective agent. In comparative studies with similar compounds such as KNI-272 and JE-2147, KNI-227 demonstrated slightly lower binding affinities but maintained effective inhibition against HIV protease:

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| KNI-227 | -7.6 | Thr26, Ser46, His41, Met49, Gly143 |

| KNI-272 | -7.8 | Leu27, His41, Met49, Asn142 |

| JE-2147 | -8.0 | Thr26, Leu27, His41 |

The data indicates that while KNI-227 is effective, compounds like JE-2147 may offer enhanced binding and inhibition profiles .

Case Studies and Clinical Trials

Clinical evaluations have highlighted the potential of KNI-227 as an anti-HIV therapeutic agent. A phase I trial assessed the pharmacokinetics and toxicity of related compounds like KNI-272 in patients with AIDS or symptomatic HIV infection. Although specific data on KNI-227's clinical efficacy remains limited, the promising results from related compounds suggest a favorable outlook for further development .

Research Applications

KNI-227 is utilized in various research contexts:

- Biological Studies : To explore the role of HIV-1 protease in viral replication.

- Drug Development : As a model compound for designing new inhibitors with improved efficacy.

The compound's straightforward synthetic route enhances its availability for research purposes and potential therapeutic applications .

Propiedades

Número CAS |

147384-69-8 |

|---|---|

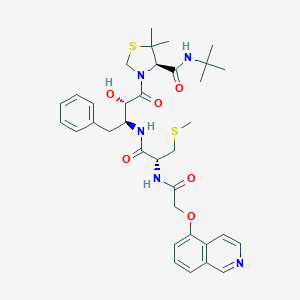

Fórmula molecular |

C35H45N5O6S2 |

Peso molecular |

695.9 g/mol |

Nombre IUPAC |

(4R)-N-tert-butyl-3-[(2S,3S)-2-hydroxy-3-[[(2R)-2-[(2-isoquinolin-5-yloxyacetyl)amino]-3-methylsulfanylpropanoyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C35H45N5O6S2/c1-34(2,3)39-32(44)30-35(4,5)48-21-40(30)33(45)29(42)25(17-22-11-8-7-9-12-22)38-31(43)26(20-47-6)37-28(41)19-46-27-14-10-13-23-18-36-16-15-24(23)27/h7-16,18,25-26,29-30,42H,17,19-21H2,1-6H3,(H,37,41)(H,38,43)(H,39,44)/t25-,26-,29-,30+/m0/s1 |

Clave InChI |

AHWCYDXQIXZVRK-RPQLRNILSA-N |

SMILES |

CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC(C)(C)C)C |

SMILES isomérico |

CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC(C)(C)C)C |

SMILES canónico |

CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC(C)(C)C)C |

Key on ui other cas no. |

147384-69-8 |

Sinónimos |

KNI-227 kynostatin 227 kynostatin-227 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.